An In-depth Technical Guide to 2-Nitro-p-anisidine-¹⁵N (CAS 873990-80-8): A Specialized Tool for Advanced Research
An In-depth Technical Guide to 2-Nitro-p-anisidine-¹⁵N (CAS 873990-80-8): A Specialized Tool for Advanced Research
This guide provides a comprehensive technical overview of 2-Nitro-p-anisidine-¹⁵N, a stable isotope-labeled compound designed for precision in analytical chemistry, metabolic studies, and pharmaceutical synthesis. As a Senior Application Scientist, my objective is to move beyond a simple data sheet, offering insights into the causality behind its application and the rationale for its use in complex research environments.
Core Identity and Molecular Architecture
2-Nitro-p-anisidine-¹⁵N is the isotopically labeled variant of 4-methoxy-2-nitroaniline (CAS 96-96-8). The strategic incorporation of a heavy nitrogen isotope (¹⁵N) at the amine position transforms this otherwise standard chemical intermediate into a high-precision tool for quantitative analysis and mechanistic studies.
Key Identifiers:
-
Systematic Name: 4-methoxy-2-nitro(¹⁵N)aniline[1]
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Common Synonyms: 4-Methoxy-2-nitroaniline-¹⁵N, 4-Amino-3-nitroanisole-¹⁵N, o-Nitro-p-anisidine-¹⁵N[2]
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InChI String: InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i9+1[4]
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SMILES: COc1ccc(N)c(c1)[O-][4]
Caption: Molecular Structure of 2-Nitro-p-anisidine-¹⁵N.
Physicochemical Properties: A Tabulated Summary
The physical and chemical properties of a compound dictate its behavior in experimental settings, from solvent selection to storage conditions. The data below is synthesized from various chemical suppliers and databases.
| Property | Value | Source / Comment |
| Appearance | Orange Solid | [2] |
| Molecular Weight | 169.14 g/mol | [1][4][5] |
| Exact Mass | 169.051 Da | [4] |
| Solubility | Soluble in Dichloromethane, Methanol | [3] |
| Storage | 2-8°C Refrigerator or Room Temperature, protect from light and moisture. | [2] |
| Purity | ≥98% | (Typical for research-grade chemicals) |
| LogP | 2.29 | (Indicates moderate lipophilicity) |
| Polar Surface Area (PSA) | 81.07 Ų |
Scientist's Insight: The moderate LogP value suggests that this molecule has a balanced solubility profile, making it amenable to both organic and moderately polar solvent systems used in chromatography and reaction chemistry. Its solubility in methanol and dichloromethane makes it highly compatible with standard reversed-phase and normal-phase HPLC, as well as common reaction media.
The Significance of ¹⁵N Isotopic Labeling
The true value of this molecule lies in its isotopic label. Stable Isotope Labeling (SIL) is a cornerstone of modern analytical science, enabling researchers to overcome the inherent complexities of biological and chemical matrices.
A. Application in Quantitative Mass Spectrometry (LC-MS/MS)
The primary application for 2-Nitro-p-anisidine-¹⁵N is as an internal standard for the precise quantification of its unlabeled counterpart, 4-methoxy-2-nitroaniline.
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The Challenge of Matrix Effects: In complex samples like blood, plasma, or tissue homogenates, other molecules can co-elute with the analyte of interest, either suppressing or enhancing its signal in the mass spectrometer. This "matrix effect" is a major source of analytical inaccuracy.
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The SIL Solution: A stable isotope-labeled internal standard is the gold standard for correcting this issue. Because the labeled standard is chemically identical to the analyte, it experiences the exact same matrix effects, extraction inefficiencies, and ionization variations. By measuring the ratio of the analyte to the known concentration of the internal standard, a highly accurate quantification can be achieved.[6] This principle is fundamental to developing robust bioanalytical methods for pharmacokinetic and metabolic studies.[7][8]
Caption: Workflow for using a ¹⁵N-labeled internal standard in LC-MS.
B. Utility in Spectroscopy
Beyond quantification, the ¹⁵N label provides unique spectroscopic handles:
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NMR Spectroscopy: In ¹⁵N NMR, the labeled amine group would produce a distinct signal, confirming its presence and providing insights into its chemical environment. This can be invaluable for studying reaction mechanisms where the aniline moiety is involved.[9]
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EPR Spectroscopy: While this molecule is not a nitroxide radical, the principle of using ¹⁵N labeling to simplify spectra is a key technique in related fields. Labeling with ¹⁵N (nuclear spin I=1/2) reduces the number of nitrogen manifolds from three to two in nitroxide radicals, which narrows the overall line-width and increases signal amplitude, enhancing sensitivity.[10]
Role in Pharmaceutical Synthesis and Drug Development
The unlabeled parent compound, 4-methoxy-2-nitroaniline, is a critical building block in the pharmaceutical industry.[11] The ¹⁵N-labeled version is therefore an essential tool for studying the synthesis, metabolism, and pharmacokinetics of drugs derived from this intermediate.
Key Synthetic Applications:
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Omeprazole Synthesis: 4-methoxy-2-nitroaniline is a key intermediate in the synthesis of Omeprazole, a widely used proton pump inhibitor for treating acid reflux and ulcers.[11][12][13]
-
Primaquine Synthesis: It also serves as a starting material for the antimalarial drug Primaquine Phosphate.[11][12]
The presence of the methoxy, nitro, and amino groups provides distinct chemical handles. The amino group can be diazotized for Sandmeyer reactions, while the nitro group can be reduced to an amine, allowing for the construction of heterocyclic ring systems common in active pharmaceutical ingredients (APIs). Aromatic nitro compounds are a significant class of molecules that exhibit a wide range of biological activities.[14]
Caption: General synthesis pathway for the unlabeled intermediate.
Scientist's Insight: The acetylation of the amine in Step 1 is a critical strategic decision. The acetamido group is an ortho-, para-director but is less activating than a free amino group. This moderation prevents polysubstitution and, more importantly, protects the amine from oxidation under the harsh nitrating conditions. The steric bulk of the acetamido group favors nitration at the less hindered ortho position (position 2), leading to the desired product with high selectivity.[13]
Safety, Handling, and Storage Protocols
While a specific Safety Data Sheet (SDS) for the ¹⁵N-labeled compound is not widely available, the safety protocols should be based on the well-documented hazards of its parent compounds, p-anisidine and other nitroanilines. These are toxic compounds requiring stringent safety measures.[15][16][17]
A. Personal Protective Equipment (PPE)
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.[18]
-
Eye Protection: Use impact-resistant safety goggles with side shields or a face shield.[19]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[19]
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[17] If ventilation is inadequate, use a certified respirator.
B. Handling and Hygiene
-
Avoid all direct contact with skin and eyes.[17]
-
Do not breathe dust.[16]
-
Wash hands thoroughly after handling, even if gloves were worn.[17][18]
-
Do not eat, drink, or smoke in the work area.[17]
C. Storage Conditions
-
Container: Keep in a tightly closed container in a dry, well-ventilated place.[18]
-
Environment: Store locked up, away from direct sunlight, moisture, and sources of ignition.[17][18]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and acid anhydrides.[17][19]
Conclusion
2-Nitro-p-anisidine-¹⁵N (CAS 873990-80-8) is more than a chemical intermediate; it is a precision instrument for the modern research laboratory. Its value is derived from the stable ¹⁵N isotope, which enables accurate quantification in complex biological matrices and offers a unique spectroscopic probe for mechanistic studies. For researchers in drug metabolism, pharmacokinetics, and synthetic chemistry, particularly those working on derivatives like Omeprazole, this labeled compound is an indispensable tool for generating reliable, high-quality data that meets rigorous scientific and regulatory standards.
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- Safety D
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- NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace.
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